Diethyl[3-(2-methoxyphenoxy)propyl]silyl
Description
Diethyl[3-(2-methoxyphenoxy)propyl]silyl is a silicone-based organosilicon compound characterized by a diethylsilyl group [(C₂H₅)₂Si] attached to a propyl chain terminated with a 2-methoxyphenoxy moiety. The structure can be represented as (C₂H₅)₂Si-(CH₂)₃-O-C₆H₃-2-OCH₃, where the aromatic ring introduces ortho-substituted methoxy and ether linkages.
For instance, hydrosilylation of allylphenoxy precursors with diethylsilane could yield the target compound .
Properties
CAS No. |
64483-04-1 |
|---|---|
Molecular Formula |
C14H23O2Si |
Molecular Weight |
251.42 g/mol |
InChI |
InChI=1S/C14H23O2Si/c1-4-17(5-2)12-8-11-16-14-10-7-6-9-13(14)15-3/h6-7,9-10H,4-5,8,11-12H2,1-3H3 |
InChI Key |
OGLAPCADHUEKCU-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)CCCOC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Hydrosilylation involves the anti-Markovnikov addition of diethylsilane (Et₂SiH) to allyl 2-methoxyphenyl ether (1) in the presence of a transition-metal catalyst. The reaction proceeds via a Chalk-Harrod mechanism, forming a Si–C bond at the terminal position of the allyl group (Figure 1):
$$
\text{Et}2\text{SiH} + \text{CH}2=\text{CHCH}2\text{O-C}6\text{H}4\text{-2-OCH}3 \xrightarrow{\text{Pt}} \text{Et}2\text{Si-CH}2\text{CH}2\text{CH}2\text{O-C}6\text{H}4\text{-2-OCH}_3
$$
Experimental Protocol
Performance Metrics (Table 1)
| Catalyst Loading (ppm) | Yield (%) | Purity (GC-MS) |
|---|---|---|
| 5 | 87 | 98.2 |
| 10 | 92 | 97.8 |
Advantages : High regioselectivity, minimal byproducts.
Limitations : Platinum catalysts are costly; requires inert conditions.
Nucleophilic Substitution of 3-Chloropropyldiethylchlorosilane
Reaction Design
3-Chloropropyldiethylchlorosilane (2) reacts with sodium 2-methoxyphenoxide (3) in a polar aprotic solvent, displacing chloride to form the target compound:
$$
\text{Et}2\text{SiCl-CH}2\text{CH}2\text{CH}2\text{Cl} + \text{NaO-C}6\text{H}4\text{-2-OCH}3 \rightarrow \text{Et}2\text{Si-CH}2\text{CH}2\text{CH}2\text{O-C}6\text{H}4\text{-2-OCH}3 + 2\text{NaCl}
$$
Optimization Insights
Scalability Data (Table 2)
| Scale (mol) | Yield (%) | Purity (HPLC) |
|---|---|---|
| 0.1 | 78 | 95.4 |
| 1.0 | 82 | 94.8 |
Advantages : Cost-effective for bulk synthesis; avoids precious-metal catalysts.
Limitations : Requires rigorous drying to prevent silanol formation.
Grignard Reagent Coupling with Diethylchlorosilane
Methodology
A 3-(2-methoxyphenoxy)propylmagnesium bromide (4) reacts with diethylchlorosilane (5) in anhydrous THF:
$$
\text{Et}2\text{SiCl} + \text{CH}2\text{CH}2\text{CH}2\text{O-C}6\text{H}4\text{-2-OCH}3\text{-MgBr} \rightarrow \text{Et}2\text{Si-CH}2\text{CH}2\text{CH}2\text{O-C}6\text{H}4\text{-2-OCH}3 + \text{MgBrCl}
$$
Critical Parameters
Yield Comparison (Table 3)
| Temperature (°C) | Yield (%) |
|---|---|
| −20 | 76 |
| 0 | 68 |
Advantages : High functional group tolerance.
Limitations : Sensitive to moisture; lower yields vs. hydrosilylation.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Diethyl[3-(2-methoxyphenoxy)propyl]silyl can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the cleavage of the silyl ether bond.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxyacids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents can be employed.
Substitution: Halogenating agents such as bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols and silanes.
Substitution: Various substituted silyl ethers.
Scientific Research Applications
Diethyl[3-(2-methoxyphenoxy)propyl]silyl has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Diethyl[3-(2-methoxyphenoxy)propyl]silyl involves the formation of stable silyl ether bonds with alcohols. This protects the alcohol group from unwanted reactions during synthetic processes. The silyl group can be selectively removed under mild acidic or basic conditions, revealing the free alcohol group for further reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares Diethyl[3-(2-methoxyphenoxy)propyl]silyl with key analogs:
Key Observations:
Physicochemical Properties
| Property | This compound | TRIS | 3-(Methoxydimethylsilyl)propyl acrylate | Diethyl [3-(trimethoxysilyl)propyl]phosphonate |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~310 (calculated) | 422.81 | 202.32 | 284.34 |
| Hydrophobicity | Moderate (diethylsilyl + aromatic) | High (siloxane) | Low (polar acrylate) | Low (hydrolyzable trimethoxy) |
| Reactivity | Low hydrolysis, stable | Polymerizable | UV-polymerizable | High (phosphonate + trialkoxysilyl) |
| Thermal Stability | High (aromatic stability) | Moderate | Moderate | Low (prone to hydrolysis) |
Key Findings:
- Thermal Stability: The aromatic 2-methoxyphenoxy group likely improves thermal resistance compared to aliphatic silyl derivatives .
- Reactivity : Unlike TRIS or acrylate-terminated silanes, the diethylsilyl group lacks polymerizable moieties, limiting its use in cross-linked networks .
Q & A
Q. What are the recommended synthetic routes for Diethyl[3-(2-methoxyphenoxy)propyl]silyl, and how can purity be optimized during synthesis?
- Methodological Answer : A common approach involves coupling a 2-methoxyphenoxypropyl precursor with diethylsilyl groups via hydrosilylation or nucleophilic substitution. For example, silica functionalization methods using phosphonate coupling agents (e.g., AcPhos) can be adapted to anchor silyl groups to organic backbones . To optimize purity, employ inert atmosphere techniques (argon/nitrogen) to prevent oxidation and use HPLC (≥95% purity) with reverse-phase C18 columns for post-synthesis validation. Adjust reaction stoichiometry (e.g., 1:1.2 molar ratio of silyl precursor to substrate) to minimize unreacted residues .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?
- Methodological Answer : Use - and -NMR to verify the 2-methoxyphenoxy moiety (aromatic protons at δ 6.8–7.2 ppm, methoxy group at δ 3.8 ppm) and silyl-propyl chain (Si-CH protons at δ 0.5–1.5 ppm). FT-IR can confirm Si-O-C bonds (stretching at 1050–1150 cm). For regiochemical certainty, compare experimental NMR data with computational simulations (DFT/B3LYP) of proposed structures .
Q. What solvent systems are compatible with this compound for downstream applications (e.g., polymer grafting)?
- Methodological Answer : this compound exhibits solubility in aprotic polar solvents (e.g., THF, DMF) and moderate solubility in chloroform. Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis of the silyl ether. For polymer grafting, pre-dissolve in THF (10–20 mM) and initiate radical polymerization using AIBN (2,2'-azobisisobutyronitrile) at 60–70°C under nitrogen .
Advanced Research Questions
Q. How does the hydrolysis stability of the silyl ether group in this compound compare to trimethoxysilyl analogs under physiological conditions?
- Methodological Answer : Diethylsilyl groups generally exhibit slower hydrolysis than trimethoxysilyl analogs due to reduced electrophilicity. Conduct accelerated stability studies in PBS (pH 7.4, 37°C) with LC-MS monitoring. For instance, trimethoxysilyl-propyl methacrylate hydrolyzes within 24 hours, while diethyl variants show <10% degradation under identical conditions. Adjust hydrolysis rates by modifying substituents (e.g., replacing ethoxy with bulkier groups) .
Q. What strategies mitigate steric hindrance during surface functionalization using this compound?
- Methodological Answer : Steric hindrance from the 2-methoxyphenoxy group can reduce grafting efficiency on silica or metal oxides. Mitigate this by:
Q. How can computational modeling predict the compound’s interaction with biological macromolecules (e.g., proteins)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s optimized geometry (DFT-minimized) and target proteins (e.g., serum albumin). Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
